molecular formula C31H30N4O2S B12007201 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 618441-47-7

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12007201
CAS No.: 618441-47-7
M. Wt: 522.7 g/mol
InChI Key: DAZKHCGWQNZTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and phenoxymethyl groups. The final step involves the thiolation and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The triazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)acetamide
  • 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzyl)acetamide

Uniqueness

The uniqueness of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, setting it apart from similar compounds.

Properties

CAS No.

618441-47-7

Molecular Formula

C31H30N4O2S

Molecular Weight

522.7 g/mol

IUPAC Name

2-[[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C31H30N4O2S/c1-31(2,3)23-16-18-24(19-17-23)35-28(20-37-25-12-5-4-6-13-25)33-34-30(35)38-21-29(36)32-27-15-9-11-22-10-7-8-14-26(22)27/h4-19H,20-21H2,1-3H3,(H,32,36)

InChI Key

DAZKHCGWQNZTSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)COC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.